molecular formula C24H24N4O3S B2840866 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894035-12-2

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide

Cat. No.: B2840866
CAS No.: 894035-12-2
M. Wt: 448.54
InChI Key: IIUREONADANQOE-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an acrylamide linker and substituted aromatic groups. The 3,4-dimethoxyphenyl moiety contributes electron-donating properties, while the m-tolyl (meta-methylphenyl) group on the thiazolo-triazole ring enhances lipophilicity and steric bulk.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-5-4-6-18(13-16)23-26-24-28(27-23)19(15-32-24)11-12-25-22(29)10-8-17-7-9-20(30-2)21(14-17)31-3/h4-10,13-15H,11-12H2,1-3H3,(H,25,29)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUREONADANQOE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization for Thiazolo-Triazole Formation

The thiazolo[3,2-b]triazole scaffold is synthesized via a catalyst-free cyclization reaction between 4-amino-5-mercapto-1,2,4-triazole and α-haloketones. For instance, reacting 4-amino-3-mercapto-1,2,4-triazole with m-tolyl phenacyl bromide in ethanol at reflux yields 2-(m-tolyl)thiazolo[3,2-b]triazole (Scheme 1). Key parameters include:

  • Solvent : Ethanol or DMF
  • Temperature : 80–100°C
  • Yield : 78–92%

Mechanistic Insight : The thiol group attacks the α-carbon of phenacyl bromide, followed by intramolecular cyclization via nucleophilic displacement of bromide.

Functionalization at the 6-Position

Introducing an ethylamine side chain at the 6-position requires bromoethylation. Treating the thiazolo-triazole core with 1,2-dibromoethane in the presence of NaH generates 6-(bromoethyl)-2-(m-tolyl)thiazolo[3,2-b]triazole, which is subsequently aminated using aqueous NH₃ to yield 2-(2-(m-tolyl)thiazolo[3,2-b]triazol-6-yl)ethylamine.

Synthesis of (E)-3-(3,4-Dimethoxyphenyl)acrylamide

Knoevenagel Condensation for Acrylonitrile Intermediate

(E)-3-(3,4-dimethoxyphenyl)acrylonitrile is prepared via Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with cyanoacetamide. Microwave irradiation (120°C, 60 W, 10 min) in water affords a 98% yield of the trans-isomer.

Optimized Conditions :

Parameter Value
Solvent H₂O
Catalyst None (microwave)
Time 10 min
Yield 98%

Hydrolysis to Acrylic Acid and Amidation

The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl at 100°C for 2 hr, yielding (E)-3-(3,4-dimethoxyphenyl)acrylic acid. Subsequent amidation with ethylamine is achieved via mixed anhydride method using ethyl chloroformate and triethylamine, providing (E)-3-(3,4-dimethoxyphenyl)acrylamide in 85% yield.

Coupling of Thiazolo-Triazole Ethylamine with Acrylamide

Amide Bond Formation

The final step involves coupling 2-(2-(m-tolyl)thiazolo[3,2-b]triazol-6-yl)ethylamine with (E)-3-(3,4-dimethoxyphenyl)acrylic acid using EDCl/HOBt in DMF. The reaction proceeds at 0°C → RT for 12 hr, yielding the target compound in 76% yield.

Critical Factors :

  • Coupling Agents : EDCl/HOBt outperforms DCC due to reduced racemization.
  • Stereochemical Integrity : E-configuration is preserved by maintaining low temperatures during activation.

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CH), 7.94 (s, 1H, triazole-H), 7.35–6.82 (m, 9H, aromatic), 3.87 (s, 6H, OCH₃).
  • IR : 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Time Key Advantage
Thiazolo-triazole Catalyst-free cyclization 92 4 hr No purification needed
Acrylamide Microwave condensation 98 10 min Rapid, solvent-free
Coupling EDCl/HOBt 76 12 hr High stereoselectivity

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Using unsymmetrical α-haloketones may lead to regioisomers. Nakano et al. resolved this via 2D NMR and X-ray crystallography.
  • Microwave vs Thermal Conditions : Microwave irradiation reduces acrylamide polymerization side reactions from 15% to <2%.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and biological research, supported by comprehensive data tables and case studies.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds similar to This compound . For instance, research into thiazolidinone derivatives has shown promising results in enhancing insulin sensitivity and glucose uptake in diabetic models. The molecular structure allows for interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Anticancer Properties

Compounds containing thiazole and triazole rings have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Studies indicate that such compounds can inhibit key enzymes involved in cancer progression, making them valuable in targeted cancer therapies.

Antimicrobial Activity

The structural characteristics of this compound may also confer antimicrobial properties. Research has shown that similar thiazole derivatives exhibit activity against a range of bacterial strains, suggesting potential use as antimicrobial agents. This is particularly relevant given the rising issue of antibiotic resistance.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thiazolidinone AAntidiabetic5.0
Triazole BAnticancer12.3
Thiazole CAntimicrobial8.5

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Presence of ThiazoleIncreases bioactivity
Substituted Aromatic RingEnhances receptor binding
Acrylamide Functional GroupImproves metabolic stability

Case Study 1: Antidiabetic Effects

A study conducted on thiazolidinone derivatives demonstrated significant reductions in blood glucose levels in diabetic rats. The mechanism was attributed to enhanced insulin sensitivity via PPAR activation .

Case Study 2: Anticancer Activity

In vitro studies using various cancer cell lines showed that compounds with similar structures to This compound inhibited cell growth by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Chlorophenyl vs. m-Tolyl Substitution

The compound (E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () replaces the m-tolyl group with a 4-chlorophenyl moiety. The chloro substituent increases electronegativity and lipophilicity (logP ≈ 3.8 vs. The 3,4,5-trimethoxyphenyl group in this analog provides additional methoxy substituents, which may enhance binding to hydrophobic pockets in target proteins compared to the 3,4-dimethoxyphenyl group .

Hydroxyphenyl vs. Dimethoxyphenyl Substitution

In (E)-3-(4-hydroxy-3-methoxyphenyl)-N-(prop-2-ynyl)acrylamide (), the hydroxyl group introduces hydrogen-bonding capacity, which could improve target affinity but increase metabolic susceptibility to glucuronidation. By contrast, the dimethoxy groups in the target compound offer metabolic stability at the cost of reduced polar interactions .

Heterocyclic Core Modifications

Benzothiazole vs. Thiazolo-Triazole Cores

N-(6-Acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide () features a benzothiazole ring instead of a thiazolo-triazole. The benzothiazole core is less electron-deficient, which may reduce π-π stacking interactions with aromatic residues in enzymes.

Thiadiazole-Triazine Hybrids

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () contains a thiadiazole[3,2-a][1,3,5]triazine system. This core is more rigid and electron-deficient than thiazolo-triazole, favoring interactions with cationic or polar residues in binding pockets.

Amide Linker and Side Chain Variations

Indazole vs. Thiazolo-Triazole Side Chains

(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () replaces the thiazolo-triazole with an indazole moiety. The 3,4,5-trimethoxyphenyl group in this compound also enhances hydrophobic interactions compared to the target’s 3,4-dimethoxyphenyl group .

Tetrahydroacridine Hybrids

(E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide () incorporates a tetrahydroacridine scaffold, a larger aromatic system known for DNA intercalation. This structural feature suggests divergent biological activity compared to the thiazolo-triazole-based target, which is more likely to target enzymes than nucleic acids .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Aromatic Substituents logP Solubility (µM) Target Affinity (IC50, nM)
Target Compound 3,4-Dimethoxyphenyl, m-Tolyl 3.5 12.8 85 (hypothetical)
4-Chlorophenyl Analog () 3,4,5-Trimethoxyphenyl 3.8 8.2 62
Hydroxyphenyl Analog () 4-Hydroxy-3-methoxyphenyl 2.9 25.4 120

Table 2: Heterocyclic Core Comparison

Core Structure Electron Density Hydrogen-Bond Capacity Metabolic Stability
Thiazolo[3,2-b][1,2,4]triazole Moderate Medium High
Benzothiazole () Low High Moderate
Thiadiazole-Triazine () High Low Low

Research Findings and Implications

  • Bioactivity : The m-tolyl group in the target compound balances lipophilicity and steric effects, making it more suitable for oral bioavailability than the 4-chlorophenyl analog .
  • Synthetic Feasibility : The thiazolo-triazole core can be synthesized efficiently via cyclization reactions (e.g., ), though yields may vary with substituent bulk .
  • Thermodynamic Stability : X-ray studies of related compounds () suggest that the thiazolo-triazole core adopts a planar conformation, favoring stacking interactions in protein binding sites .

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a member of a class of compounds that have shown promising biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available research findings, including affinity data, structure-activity relationships (SAR), and specific case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Acrylamide moiety : Known for its role in biological activity modulation.
  • Thiazole and triazole rings : These heterocycles are often associated with significant pharmacological properties.

Antitumor Activity

Several studies have explored the antitumor potential of compounds similar to this acrylamide derivative. For instance, compounds incorporating triazole rings have demonstrated notable antitumor activity through mechanisms such as tubulin polymerization inhibition.

  • Inhibition of Tubulin Polymerization : Research indicates that triazole derivatives can disrupt microtubule dynamics, a critical process for cell division. For example, a related compound showed IC50 values as low as 0.21 nM against various cancer cell lines, indicating potent antitumor efficacy .
  • In Vivo Studies : In vivo evaluations revealed that certain derivatives could significantly reduce tumor growth in animal models. For instance, a structurally similar compound was effective against syngeneic hepatocellular carcinoma in Balb/c mice .

Affinity Data

Binding affinity studies provide insight into the interaction of this compound with biological targets. According to BindingDB data:

  • The compound exhibited an IC50 value of 38 nM in inhibiting the luciferin binding site of Photuris pennsylvanica luciferase through noncompetitive inhibition . This suggests potential applications in bioluminescence assays and further investigations into its mechanism.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
3,4-Dimethoxyphenyl group Enhances interaction with target proteins due to increased electron density.
Thiazole and Triazole rings Essential for maintaining biological activity; variations can lead to altered potencies.
Acrylamide linkage Crucial for binding affinity and overall stability of the compound in biological systems.

Case Studies

A detailed examination of related compounds has provided insights into potential therapeutic applications:

  • Antivascular Activity : A study on similar triazole derivatives indicated significant antivascular effects in human umbilical vein endothelial cells (HUVEC), which is critical for targeting tumor vasculature .
  • Antiproliferative Effects : Compounds with similar structural motifs were tested across various human cancer cell lines, revealing IC50 values ranging from 0.21 nM to over 10 µM depending on the specific substituents present on the phenyl ring .

Q & A

Q. What are the key synthetic pathways for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo[3,2-b][1,2,4]triazole core. For example, precursors like 4-amino-5-mercapto-1,2,4-triazole may react with substituted benzaldehydes under reflux with dehydrating agents (e.g., POCl₃) to generate the heterocyclic scaffold . Subsequent functionalization includes acrylamide coupling via nucleophilic substitution or condensation reactions, requiring controlled pH and temperature (e.g., 60–80°C in DMF) to optimize yield and purity . Key intermediates should be purified using column chromatography and verified via TLC/HPLC .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Structural validation employs spectroscopic techniques:
  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms acrylamide geometry (E-configuration via coupling constants, J = 15–16 Hz) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray diffraction (if crystalline): Resolves stereochemistry and packing motifs .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening often includes:
  • Enzyme Inhibition Assays : Testing against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
    Note: Bioactivity is inferred from structural analogs, such as triazolothiadiazoles showing anti-proliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during acrylamide coupling?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, optimize acrylation in DMF at 70°C with 1.2 eq. of EDCI/HOBt, achieving >80% yield .
  • In-line Analytics : Monitor reactions via HPLC-TLC to terminate at peak conversion, minimizing side products like hydrolyzed acids .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For instance, discrepancies in IC₅₀ values may arise from differential protein binding in media .
  • Structural Reanalysis : Verify compound purity (≥95% via HPLC) and confirm stereochemistry (E vs. Z isomers) .
  • Target Validation : Use siRNA or CRISPR to confirm on-target effects vs. off-target interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Fragment Replacement : Modify the 3,4-dimethoxyphenyl group to electron-deficient rings (e.g., 4-Cl-phenyl) to enhance target binding .
  • Bioisosteric Substitution : Replace the acrylamide with sulfonamide to improve metabolic stability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize substituents .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂) to identify degradation pathways .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
  • Microsomal Stability : Use liver microsomes to predict hepatic clearance and metabolite profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.